molecular formula C11H9BrN2 B13878776 7-bromo-1-ethyl-1H-indole-4-carbonitrile

7-bromo-1-ethyl-1H-indole-4-carbonitrile

Cat. No.: B13878776
M. Wt: 249.11 g/mol
InChI Key: XDDVHVJOBRMHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-ethyl-1H-indole-4-carbonitrile is a synthetic indole derivative intended for research and development purposes exclusively. This compound is classified as a chemical building block and is strictly For Research Use Only; it is not intended for diagnostic or therapeutic applications. As a bromo- and cyano-functionalized indole, this compound serves as a versatile intermediate in medicinal chemistry and drug discovery. The bromine atom at the 7-position offers a site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create diverse compound libraries. The electron-withdrawing nitrile group at the 4-position can influence the electronic properties of the indole ring system and may be utilized in further chemical transformations or to modulate the compound's interaction with biological targets. The N-1 ethyl group is a common feature in pharmacologically active indole derivatives designed to improve metabolic stability or alter binding affinity. While the specific biological profile of this compound is not yet fully characterized, indole derivatives are widely investigated for their potential across various therapeutic areas. Related indole-based molecules are known to be explored as inhibitors of protein kinases and Autotaxin (ATX) , indicating the value of this scaffold in developing new therapeutic agents. Researchers can employ this compound in the synthesis of more complex molecules aimed at probing biological pathways or as a lead structure in the development of novel inhibitors. Handling of this compound should be conducted by qualified professionals in a laboratory setting. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

7-bromo-1-ethylindole-4-carbonitrile

InChI

InChI=1S/C11H9BrN2/c1-2-14-6-5-9-8(7-13)3-4-10(12)11(9)14/h3-6H,2H2,1H3

InChI Key

XDDVHVJOBRMHTJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=C(C=CC(=C21)Br)C#N

Origin of Product

United States

Reaction Chemistry and Chemical Transformations of 7 Bromo 1 Ethyl 1h Indole 4 Carbonitrile

Reactivity of the Indole (B1671886) Core

The indole core is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring. This structure is characterized by a high electron density, particularly within the pyrrole ring, which makes it highly susceptible to electrophilic substitution.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles. The most reactive position for electrophilic attack on the indole ring is the C3 position, which is significantly more nucleophilic than any position on the benzene ring. This high reactivity is due to the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion) through resonance.

In the case of 7-bromo-1-ethyl-1H-indole-4-carbonitrile, the directing effects of the existing substituents must be considered:

N-Ethyl Group: The ethyl group at the N1 position is an electron-donating group, which further activates the indole ring towards electrophilic attack.

7-Bromo Group: The bromine atom at the C7 position is a deactivating group due to its electron-withdrawing inductive effect, but it is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance.

4-Carbonitrile Group: The nitrile group at the C4 position is a strong electron-withdrawing group and is a meta-director.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
ReactionElectrophilePredicted Major Product
NitrationNO2+7-bromo-1-ethyl-3-nitro-1H-indole-4-carbonitrile
BrominationBr+3,7-dibromo-1-ethyl-1H-indole-4-carbonitrile
Friedel-Crafts AcylationRCO+3-acyl-7-bromo-1-ethyl-1H-indole-4-carbonitrile

Nucleophilic Reactivity and Additions

The electron-rich nature of the indole ring generally makes it a poor substrate for nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. While the 4-carbonitrile group is electron-withdrawing, direct nucleophilic substitution on the indole core is still challenging.

However, the indole nitrogen, being part of a pyrrole-like system, is weakly acidic. In the parent indole, deprotonation with a strong base can generate an indolyl anion, which is a potent nucleophile. In this compound, the nitrogen is already alkylated, precluding reactions that involve deprotonation of the N-H bond.

Nucleophilic addition to the indole ring can be achieved under specific conditions, for instance, through the formation of highly reactive intermediates like indolynes. These reactions, however, are not common for typical indole substrates. It has been noted that N-hydroxyindoles are particularly reactive towards nucleophilic substitution. core.ac.uksci-hub.se

Oxidative and Reductive Transformations of the Indole Ring

The indole ring can undergo both oxidative and reductive transformations, depending on the reagents and reaction conditions.

Oxidation: The electron-rich indole nucleus is susceptible to oxidation. nih.govacs.org A common oxidative transformation is the conversion of indoles to oxindoles. For this compound, oxidation would likely lead to the formation of the corresponding 2-oxindole or 3-oxindole derivatives. The regioselectivity of oxidation can be influenced by the substituents on the indole ring. For instance, electrochemical oxidation of 3-substituted indoles can yield 2-oxindoles. rsc.org A variety of oxidizing agents, including peroxy acids, chromium reagents, and more recently, greener catalytic systems, can be employed for this purpose. springernature.comacs.org

Reduction: The indole ring can be reduced to the corresponding indoline (B122111) (2,3-dihydroindole) or, under more forcing conditions, to octahydroindole. Catalytic hydrogenation is a common method for the reduction of the pyrrole ring of indoles. nih.gov Various catalysts, including platinum, palladium, and rhodium-based systems, can be used. chinesechemsoc.orgresearchgate.net The reaction is often carried out under acidic conditions to facilitate the disruption of the aromatic system through protonation at the C3 position. nih.govchinesechemsoc.org For this compound, catalytic hydrogenation would be expected to yield 7-bromo-1-ethylindoline-4-carbonitrile. It is important to note that under certain hydrogenation conditions, the bromo substituent could also be susceptible to hydrogenolysis.

Table 2: Potential Oxidative and Reductive Transformations of the Indole Ring
TransformationTypical ReagentsPotential Product
Oxidation to Oxindole (B195798)m-CPBA, CrO3, Electrochemical Oxidation7-bromo-1-ethyl-1H-indole-2,3-dione or 7-bromo-1-ethylindolin-2-one
Reduction to IndolineH2/Pd/C, H2/PtO2, Rhodium complexes7-bromo-1-ethylindoline-4-carbonitrile

Reactivity of the Nitrile Moiety

The carbonitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations.

Hydrolysis and Amidation Reactions

The nitrile group can be hydrolyzed to a carboxylic acid or partially hydrolyzed to a primary amide. This transformation can be achieved under either acidic or basic conditions. oup.comyu.edu.jo

Acidic Hydrolysis: Heating this compound with an aqueous acid, such as sulfuric or hydrochloric acid, would be expected to convert the nitrile group into a carboxylic acid, yielding 7-bromo-1-ethyl-1H-indole-4-carboxylic acid. The reaction proceeds through the intermediate formation of an amide. The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. znaturforsch.comznaturforsch.com

Alkaline Hydrolysis: Treatment with a strong base, such as sodium hydroxide, followed by acidification, will also result in the formation of the corresponding carboxylic acid. Under milder basic conditions, it may be possible to isolate the intermediate amide, 7-bromo-1-ethyl-1H-indole-4-carboxamide. arkat-usa.org

Reduction to Amines

The nitrile group can be reduced to a primary amine (-CH₂NH₂). A variety of reducing agents can be employed for this purpose.

Common methods for the reduction of aromatic nitriles include:

Catalytic Hydrogenation: Hydrogenation over a metal catalyst such as Raney nickel, platinum, or palladium is an effective method. This would convert this compound to (7-bromo-1-ethyl-1H-indol-4-yl)methanamine. The presence of ammonia is sometimes used to suppress the formation of secondary amine byproducts. chemicalforums.com

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce nitriles to primary amines. nih.gov Other borane-based reagents have also been shown to be effective. nih.gov

Electrochemical Reduction: Electrochemical methods have also been developed for the reduction of benzonitriles to benzylamines under mild conditions. rsc.orgacs.orgacs.org

The choice of reducing agent can be critical to avoid the reduction of other functional groups in the molecule, such as the indole ring or the bromo substituent.

Table 3: Common Transformations of the Nitrile Moiety
ReactionReagentsProduct
Full HydrolysisH3O+, heat or 1. NaOH, heat; 2. H3O+7-bromo-1-ethyl-1H-indole-4-carboxylic acid
Partial HydrolysisMild basic conditions7-bromo-1-ethyl-1H-indole-4-carboxamide
ReductionLiAlH4, H2/Raney Ni(7-bromo-1-ethyl-1H-indol-4-yl)methanamine

[2+3] Cycloaddition Reactions of the Nitrile Group

While specific studies on [2+3] cycloaddition reactions involving this compound are not extensively documented in the reviewed literature, the reactivity of the nitrile group in related aromatic systems is well-established. Nitriles can participate as dipolarophiles in [2+3] cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and diazomethane. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings, such as tetrazoles and oxadiazoles.

For instance, the reaction of an aryl nitrile with sodium azide (B81097), often catalyzed by a Lewis acid, is a common method for the synthesis of tetrazoles. It is plausible that the nitrile group of this compound could undergo a similar transformation to yield the corresponding tetrazolyl-indole derivative. Such reactions would expand the chemical space accessible from this indole scaffold, introducing a heterocyclic motif with significant applications in medicinal chemistry. Further investigation is required to determine the optimal conditions and feasibility of these cycloaddition reactions for this specific substrate.

Nucleophilic Addition to the Nitrile (e.g., Grignard, organolithium reagents)

The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack by strong nucleophiles like Grignard and organolithium reagents. saskoer.cayoutube.com This reaction typically leads to the formation of an intermediate imine anion, which upon aqueous workup, hydrolyzes to a ketone. This transformation provides a direct route to convert the cyano group at the C-4 position of the indole into a carbonyl functional group, yielding 4-acyl-7-bromo-1-ethyl-1H-indoles.

The general mechanism involves the attack of the organometallic reagent (R-MgX or R-Li) on the nitrile carbon, followed by the formation of a magnesium or lithium salt of the imine. Subsequent hydrolysis protonates the imine to form an iminium ion, which is then attacked by water to ultimately yield a ketone. The choice of organometallic reagent allows for the introduction of a wide variety of alkyl, vinyl, or aryl groups at the C-4 position. While specific examples utilizing this compound are not detailed in the available literature, this represents a fundamental and predictable transformation for this class of compounds. saskoer.ca

Reactivity of the Bromine Atom at C-7

The bromine atom at the C-7 position of the indole ring is a versatile handle for a wide range of chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Stille, Heck)

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of aryl halides. The C-7 bromo substituent on the indole nucleus serves as an excellent electrophilic partner in these transformations, enabling the introduction of diverse molecular fragments.

Aryl-Aryl Bond Formation

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most efficient methods for forming C(sp²)–C(sp²) bonds. nih.gov It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide. For this compound, a Suzuki reaction would enable the synthesis of 7-aryl derivatives. Studies on similar 7-bromo-1H-indazoles have shown that this transformation proceeds efficiently under various conditions. nih.gov A successful protocol often involves a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like dioxane or DMF, often with added water. nih.govharvard.edu The reaction is tolerant of a wide range of functional groups on both the boronic acid and the indole core. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles Data extrapolated from studies on analogous 7-bromo-1H-indazoles. nih.gov

Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield Range (%)
Pd₂(dba)₃ (5) SPhos (10) K₃PO₄ Dioxane/H₂O 100 70-91
Pd(dppf)Cl₂ (10) --- K₂CO₃ Dioxane 100 65-85

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane) and is known for its tolerance of a wide array of functional groups. organic-chemistry.orgwikipedia.org The reaction mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. wikipedia.org This method could be effectively applied to this compound to form aryl-aryl bonds, although the toxicity of organotin reagents is a notable drawback. organic-chemistry.orgwikipedia.org

Carbon-Carbon Bond Formation with Alkenes and Alkynes

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. mdpi.comwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.com Applying this to this compound would yield 7-alkynyl-indole derivatives, which are valuable intermediates for further synthesis. Common catalyst systems include PdCl₂(PPh₃)₂/CuI in a solvent like DMF or THF with an amine base such as triethylamine or diisopropylamine. mdpi.comnih.gov

Heck Reaction: The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com The C-7 bromine atom of the indole can react with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N, K₂CO₃). wikipedia.orgorganic-chemistry.org This reaction typically results in the formation of a new C-C bond at the less substituted carbon of the alkene, with trans stereochemistry being predominant. organic-chemistry.org Aqueous conditions have also been successfully developed for Heck couplings of bromo-indoles, enhancing the reaction's green credentials. nih.gov

Carbon-Heteroatom Bond Formation (e.g., C-N, C-O, C-S)

Buchwald-Hartwig Amination: The formation of C-N bonds via palladium-catalyzed cross-coupling, known as the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry for creating arylamines. wikipedia.orglibretexts.org This reaction would allow for the coupling of this compound with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. beilstein-journals.org The choice of palladium precursor and, crucially, the phosphine ligand is key to achieving high yields. libretexts.orgbeilstein-journals.org Systems like Pd₂(dba)₃ or Pd(OAc)₂ paired with ligands such as Xantphos or BINAP, in the presence of a strong base like Cs₂CO₃ or NaOt-Bu, are commonly employed. wikipedia.orgbeilstein-journals.org This methodology has been successfully applied to structurally similar N-substituted 4-bromo-7-azaindoles, demonstrating its applicability. beilstein-journals.org

C-O and C-S Bond Formation: Analogous to C-N coupling, palladium catalysts can also mediate the formation of C-O and C-S bonds. Coupling the 7-bromoindole with phenols or alcohols (alkoxides) provides access to 7-aryloxy or 7-alkoxy indoles, respectively. Similarly, reaction with thiols or thiolates can furnish 7-thioether derivatives. These reactions often utilize catalyst systems similar to those in Buchwald-Hartwig amination, though conditions may need to be optimized for the specific heteroatom nucleophile. For example, the combination of Pd(OAc)₂ with the Xantphos ligand has proven effective for C-O cross-coupling reactions on related azaindole systems. beilstein-journals.org

Table 2: Catalyst Systems for C-N and C-O Coupling of Bromo-Heterocycles Data extrapolated from studies on analogous N-substituted 4-bromo-7-azaindoles. beilstein-journals.org

Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield Range (%)
Amines Pd₂(dba)₃ (2.5) Xantphos (10) Cs₂CO₃ Dioxane 100 88-94
Amides Pd(OAc)₂ (5) Xantphos (10) Cs₂CO₃ Dioxane 100 85-92

Lithiation-Quenching Reactions and Related Nucleophilic Transformations

The bromine atom at the 7-position of the indole ring is a key handle for introducing a variety of functional groups through metal-halogen exchange. This process typically involves the reaction of the bromoindole with a strong organolithium base, such as n-butyllithium or tert-butyllithium, to generate a highly reactive 7-lithioindole intermediate. This intermediate can then be quenched with a wide range of electrophiles to install new carbon-carbon or carbon-heteroatom bonds.

For bromoindoles, metal-halogen exchange is a well-established and efficient method for generating regiochemically pure lithiated indoles acs.orgacs.org. In the case of this compound, the absence of an acidic N-H proton simplifies the reaction, as an initial deprotonation step is not required. The direct exchange of bromine for lithium is anticipated to proceed smoothly, typically at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (THF).

The resulting organometallic species, 7-lithio-1-ethyl-1H-indole-4-carbonitrile, is a powerful nucleophile. Its subsequent reaction with various electrophiles allows for the synthesis of a diverse array of 7-substituted indoles. Common electrophiles that can be employed in these quenching reactions include aldehydes, ketones, esters, carbon dioxide, and alkyl halides.

Table 1: Representative Lithiation-Quenching Reactions on Bromoindoles

Electrophile Product Type
Aldehydes/Ketones Secondary/Tertiary Alcohols
Esters Ketones
Carbon Dioxide (CO₂) Carboxylic Acids
Alkyl Halides Alkylated Indoles
Disulfides Thioethers

While direct nucleophilic aromatic substitution (SNAr) of the bromine atom is another potential transformation, it is generally less facile for aryl bromides unless the ring is activated by strong electron-withdrawing groups fishersci.co.ukopenstax.orgyoutube.com. The nitrile group at the 4-position does exert an electron-withdrawing effect, which could potentially facilitate SNAr reactions under specific conditions with strong nucleophiles.

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond in this compound can also undergo homolytic cleavage to generate a 7-indolyl radical. This reactive intermediate can then participate in a variety of radical-mediated transformations, offering an alternative pathway for functionalization.

Generation of the indolyl radical can be achieved through several methods. A common approach involves the use of radical initiators, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like tributyltin hydride. This method has been successfully applied to initiate radical cyclization reactions in other bromoindole systems rsc.orgrsc.org. In such a reaction, the initially formed 7-indolyl radical could be trapped intramolecularly by a suitably positioned radical acceptor or participate in intermolecular reactions.

More recently, visible-light photoredox catalysis has emerged as a powerful tool for generating aryl radicals from aryl halides under mild conditions uit.noresearchgate.net. It is plausible that this compound could be a suitable substrate for such transformations. Upon irradiation with visible light in the presence of a photocatalyst, the C-Br bond could be reduced to form the 7-indolyl radical, which could then engage in cross-coupling or other radical-mediated bond-forming reactions.

Table 2: Potential Radical Reactions at the C-Br Bond

Reaction Type Reagents/Conditions Expected Outcome
Reductive Dehalogenation Bu₃SnH, AIBN 1-ethyl-1H-indole-4-carbonitrile
Intermolecular Addition Alkene, Radical Initiator Addition of the indolyl group across the double bond
Intramolecular Cyclization Pendant unsaturated moiety, Radical Initiator Formation of a new ring fused to the indole
Photocatalytic Cross-Coupling Coupling partner, Photocatalyst, Visible light Formation of a new C-C or C-heteroatom bond

Influence of the 1-Ethyl Group on Indole Reactivity

Steric and Electronic Effects

Electronic Effects: The ethyl group is an alkyl group and therefore has an electron-donating inductive effect (+I). This effect increases the electron density of the indole ring system compared to an unsubstituted indole. This enhanced electron density can influence the reactivity of the indole in several ways. For instance, it can increase the nucleophilicity of the indole ring, potentially making it more reactive towards electrophiles. Conversely, it may slightly disfavor reactions that are promoted by electron-withdrawing groups.

Steric Effects: The ethyl group introduces steric bulk around the nitrogen atom and the adjacent C7 position wikipedia.org. This steric hindrance can affect the approach of reagents to this region of the molecule. For example, in reactions involving the 7-bromo substituent, the ethyl group might influence the rate and stereochemical outcome by sterically shielding one face of the molecule. The steric presence of the N-alkyl group has been shown to influence the competition between different reaction pathways in other heterocyclic systems mdpi.com.

Stability of the N-Alkylated Indole System

The presence of the 1-ethyl group significantly enhances the stability of the indole ring under certain conditions. In contrast to N-H indoles, which possess an acidic proton and can be readily deprotonated by bases to form an indolyl anion, the N-ethylated indole lacks this acidic proton youtube.com. This has several important consequences:

Stability towards Bases: this compound is stable in the presence of bases that would deprotonate an N-H indole. This allows for a broader range of reaction conditions to be employed without undesired side reactions at the nitrogen atom.

Prevention of N-Functionalization: The ethyl group effectively blocks the nitrogen atom from participating in reactions such as N-alkylation, N-acylation, or N-arylation, directing functionalization to other positions on the indole ring.

Inhibition of Certain Degradation Pathways: Some biological and chemical degradation pathways of indoles are initiated by reactions at the N-H position. N-alkylation can block these pathways, leading to increased metabolic or chemical stability nih.gov.

In-depth Theoretical and Computational Studies on this compound Remain Largely Unexplored

Following a comprehensive review of publicly available scientific literature, it has been determined that detailed theoretical and computational chemistry studies specifically focusing on the compound this compound have not been published. As a result, the specific data required to populate the requested article outline—including in-depth analyses of its electronic structure and conformational properties—is not available at this time.

Computational chemistry is a powerful tool used to predict and analyze the behavior of molecules. Techniques such as quantum chemical calculations provide deep insights into the fundamental properties of a compound. These studies typically involve:

Electronic Structure Calculations: These methods are used to understand how electrons are distributed within a molecule. Key analyses include:

Frontier Molecular Orbital (FMO) Analysis: This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is crucial for determining a molecule's chemical reactivity and electronic properties.

Electrostatic Potential Surface (EPS) Mapping: This visualizes the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions.

Charge Distribution and Bond Orders: These calculations quantify the electronic charge on each atom and the strength of the chemical bonds, offering a detailed picture of the molecule's electronic framework.

Conformational Analysis: This area of study explores the different spatial arrangements (conformations) a molecule can adopt and their relative energies. This includes:

Torsional Barriers and Rotational Isomerism: This analysis determines the energy required to rotate different parts of a molecule around its chemical bonds, identifying the most stable conformations.

Intramolecular Interactions: This involves identifying and quantifying non-covalent interactions within a single molecule, such as hydrogen bonds or van der Waals forces, which can significantly influence its shape and stability.

While these computational methods are widely applied to novel chemical compounds, specific research detailing these analyses for this compound is not present in the current body of scientific literature. Therefore, it is not possible to provide the detailed research findings and data tables as requested in the article outline.

Theoretical and Computational Chemistry Studies of 7 Bromo 1 Ethyl 1h Indole 4 Carbonitrile

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

NMR Chemical Shift Predictions (DFT-GIAO)

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a standard approach for predicting the NMR chemical shifts (¹H and ¹³C) of a molecule. This analysis for 7-bromo-1-ethyl-1H-indole-4-carbonitrile would involve optimizing the molecule's geometry at a specific level of theory and then calculating the magnetic shielding tensors. However, no published studies containing a data table of predicted chemical shifts for this compound could be located.

Vibrational Frequencies and IR/Raman Spectra Simulation

Theoretical calculations of vibrational frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. This analysis involves a frequency calculation on the optimized geometry of this compound. The results would typically be presented in a data table correlating specific vibrational modes (e.g., C-H stretch, C≡N stretch) with their calculated frequencies. At present, such a detailed vibrational analysis for this specific molecule is not available in the literature.

Reaction Mechanism Elucidation through Computational Methods

Computational methods are invaluable for exploring the potential reaction pathways, transition states, and kinetics of chemical transformations involving a target molecule.

Transition State Analysis for Key Transformations

For any chemical reaction involving this compound, computational chemists would identify the transition state structures connecting reactants to products. This analysis provides insight into the geometry of the highest energy point along the reaction coordinate. No specific transition state analyses for reactions involving this compound have been documented.

Kinetic and Thermodynamic Parameters of Reactions

Following the identification of reactants, products, and transition states, key thermodynamic and kinetic parameters such as activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of activation (ΔG‡) can be calculated. These parameters are essential for understanding reaction feasibility and rates. There are currently no published studies providing a data table of these parameters for reactions of this compound.

Solvent Effects Modeling

The influence of a solvent on a reaction can be significant. Computational models like the Polarizable Continuum Model (PCM) are used to simulate how a solvent would affect the energies of reactants, products, and transition states. Research detailing the application of solvent effect models to the reactions of this compound has not been found.

Despite a comprehensive search for theoretical and computational chemistry studies focusing on "this compound," no specific Quantitative Structure-Reactivity Relationship (QSRR) studies for this exact compound were found in the public domain. Research in this area tends to focus on broader classes of substituted indoles or compounds with similar functional groups, rather than providing specific detailed analysis for this particular molecule.

Quantitative Structure-Reactivity Relationship (QSRR) studies are a fundamental component of computational chemistry, aiming to create a mathematical correlation between the chemical structure of a compound and its reactivity. These studies are instrumental in predicting the behavior of new molecules, optimizing reaction conditions, and understanding reaction mechanisms at a molecular level.

A typical QSRR study involves the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. These can be categorized into several groups:

Constitutional descriptors: These are the most straightforward descriptors, reflecting the basic molecular composition and connectivity, such as molecular weight, atom counts, and bond counts.

Topological descriptors: These numerical values are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Key examples include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for predicting a molecule's ability to donate or accept electrons, thus indicating its reactivity in various chemical reactions. The energy gap between HOMO and LUMO is an indicator of molecular stability.

Electron density and electrostatic potential: These descriptors help in identifying the electron-rich and electron-poor regions of a molecule, which are indicative of potential sites for electrophilic or nucleophilic attack.

For a hypothetical QSRR study of This compound , one would first calculate a range of these descriptors. Subsequently, these calculated values would be statistically correlated with experimentally determined reactivity data for a series of related indole (B1671886) derivatives. This process typically involves multiple linear regression, partial least squares, or other machine learning algorithms to build a predictive model.

The resulting QSRR model could then be used to predict the reactivity of This compound and other similar compounds for which experimental data is not available. Such a model would be represented by a mathematical equation where reactivity is a function of the most influential molecular descriptors.

Due to the absence of specific studies on This compound , it is not possible to provide detailed research findings or specific data tables as requested. The development of a robust QSRR model for this compound would necessitate dedicated computational and experimental research.

Advanced Spectroscopic Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 7-bromo-1-ethyl-1H-indole-4-carbonitrile, a combination of one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR techniques would provide a complete picture of its molecular framework.

Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

2D COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For instance, it would show the correlation between the protons of the ethyl group (the methylene (B1212753) and methyl protons) and the coupled protons on the indole (B1671886) ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively assign the carbon signals for the ethyl group and the protonated carbons of the indole core.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, correlations would be expected between the methylene protons of the ethyl group and the C2 and N1 atoms of the indole ring, as well as between the indole protons and the carbon of the nitrile group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is valuable for determining the three-dimensional structure and conformation of the molecule.

While specific data for this compound is unavailable, ¹H and ¹³C NMR data for a similar compound, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile , has been reported. mdpi.com The ¹H-NMR spectrum in DMSO-d₆ shows a singlet for the methyl protons at 4.02 ppm and multiplets for the aromatic protons in the range of 7.23-7.70 ppm. mdpi.com The ¹³C-NMR spectrum displays the methyl carbon at 35.3 ppm and the nitrile carbon at 115.5 ppm. mdpi.com A hypothetical ¹H NMR data table for this compound is presented below for illustrative purposes.

Proton Hypothetical Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-27.5 - 7.6d~3.0
H-36.8 - 6.9d~3.0
H-57.2 - 7.3t~8.0
H-67.4 - 7.5d~8.0
-CH₂- (ethyl)4.2 - 4.3q~7.0
-CH₃ (ethyl)1.4 - 1.5t~7.0

Solid-State NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of materials in their solid form. It is particularly useful for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can be used to identify and characterize them. As no crystal structure data is publicly available for this compound, the existence of polymorphs is currently unknown.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the unambiguous determination of the molecular formula of a compound. For this compound (C₁₁H₉BrN₂), the expected exact mass would be calculated and compared to the experimental value.

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, a characteristic fragmentation pattern is obtained. Analysis of these fragments can provide valuable structural information. For example, the fragmentation of this compound might involve the loss of the ethyl group or the nitrile group. While HRMS data for the target compound is not available, the MS (APCI) data for 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile shows the [M+H]⁺ ion at m/z 311, confirming its molecular weight. mdpi.com Similarly, HRMS data for 4-bromo-N,N,1-trimethyl-1H-indole-3-carboxamide has been reported with a calculated m/z for [M+H]⁺ of 281.0284 and a found value of 281.0277. acs.org

A hypothetical HRMS data table for this compound is shown below.

Ion Calculated m/z Observed m/z Formula
[M+H]⁺250.0022-C₁₁H₁₀BrN₂
[M-C₂H₄+H]⁺222.9712-C₉H₆BrN₂
[M-CN+H]⁺224.0073-C₁₀H₁₀BrN

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, a sharp absorption band characteristic of the nitrile (C≡N) stretching vibration would be expected around 2220-2260 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, as well as C=C stretching vibrations of the indole ring. For comparison, the IR spectrum of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile shows a characteristic C≡N stretching vibration at 2212 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy is often complementary to FT-IR. The nitrile group, being a relatively non-polar bond with a high degree of polarizability, would also be expected to show a strong signal in the Raman spectrum.

A table of expected characteristic vibrational frequencies for this compound is provided below.

Functional Group Expected FT-IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
C≡N (Nitrile)2220 - 2260 (sharp)2220 - 2260 (strong)
C-H (aromatic)3000 - 31003000 - 3100
C-H (aliphatic)2850 - 30002850 - 3000
C=C (aromatic)1450 - 16001450 - 1600
C-Br500 - 600500 - 600

X-ray Diffraction Analysis for Single Crystal and Powder Structures

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It provides a characteristic diffraction pattern for a specific crystalline phase and is useful for identifying different polymorphs and assessing sample purity.

To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database.

Chiroptical Spectroscopy (if applicable to chiral derivatives or reactions)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. Since this compound is an achiral molecule, these techniques would not be applicable for its direct characterization. However, if this compound were to be used as a precursor in the synthesis of chiral derivatives or if it were to interact with a chiral environment, chiroptical spectroscopy could become a relevant analytical tool.

Applications As a Synthetic Building Block and Precursor in Organic Synthesis

Precursor for Structurally Complex Indole (B1671886) Derivatives

The unique substitution pattern of 7-bromo-1-ethyl-1H-indole-4-carbonitrile offers multiple avenues for elaboration into more complex indole-containing molecules. The bromine atom serves as a handle for cross-coupling reactions, while the nitrile group can be transformed into various other functionalities or participate in cyclization reactions.

The C7-bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgnih.govrsc.orgresearchgate.netmdpi.com These reactions enable the fusion of additional rings onto the indole core, leading to the formation of polycyclic aromatic and heteroaromatic systems.

One of the most utilized methods is the Suzuki-Miyaura cross-coupling reaction, which would involve the reaction of this compound with various aryl or heteroaryl boronic acids. nih.govrsc.org This reaction would extend the indole framework by creating a new biaryl bond at the 7-position. Subsequent intramolecular cyclization, depending on the nature of the coupled partner, could then be employed to construct a new ring, yielding a polycyclic indole. For instance, coupling with an ortho-functionalized aryl boronic acid could facilitate a follow-up intramolecular reaction to close a new ring.

Similarly, other palladium-catalyzed reactions such as the Heck, Sonogashira, and Stille couplings can be envisioned. A Sonogashira coupling with a terminal alkyne, for example, would introduce an alkynyl substituent at the 7-position, which is a versatile functional group for further transformations, including cycloisomerization reactions to form new carbocyclic or heterocyclic rings.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Polycyclic Indole Precursors

Reaction Coupling Partner Potential Product
Suzuki-Miyaura Arylboronic acid 7-Aryl-1-ethyl-1H-indole-4-carbonitrile
Heck Alkene 7-Vinyl-1-ethyl-1H-indole-4-carbonitrile
Sonogashira Terminal alkyne 7-Alkynyl-1-ethyl-1H-indole-4-carbonitrile

The 4-carbonitrile group is a key functional handle for the construction of fused heterocyclic systems. The nitrile group is a versatile precursor that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate directly in cycloaddition reactions. mdpi.comacs.orgnih.gov

For example, the nitrile group can be converted into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry, via reaction with an azide (B81097). Furthermore, the nitrile group can act as a dienophile or a dipolarophile in various cycloaddition reactions, leading to the formation of fused pyridines, pyrimidines, or other heterocyclic rings at the 4,5-positions of the indole.

Moreover, the combination of the 7-bromo and 4-cyano functionalities allows for sequential and orthogonal reactions. For instance, a Suzuki coupling at the 7-position could be followed by a transformation of the 4-cyano group to build a second fused ring. This dual reactivity is particularly useful for synthesizing complex, multi-ring systems that are often found in natural products and pharmaceuticals. nih.govresearchgate.netresearchgate.net

Development of Functional Materials and Probes

The indole scaffold is a well-known fluorophore, and its derivatives are often used in the development of functional materials and biological probes. chemimpex.com The extended conjugation that can be achieved through functionalization of this compound makes it an attractive precursor for such applications.

Cross-coupling reactions at the 7-position can be used to introduce chromophoric or fluorophoric units, thereby tuning the photophysical properties of the resulting molecule. chemimpex.com For example, coupling with electron-donating or electron-withdrawing aryl groups via the Suzuki-Miyaura reaction can create push-pull systems, which are known to exhibit interesting optical properties, such as large Stokes shifts and solvatochromism.

The 4-carbonitrile group, being an electron-withdrawing group, already contributes to the electronic properties of the indole scaffold. The combination of the 7-aryl substituent and the 4-cyano group can be used to fine-tune the absorption and emission wavelengths of the resulting fluorophores. These tailored molecules can be used as fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs). chemimpex.com

Indole-based structures can serve as backbones for the design of chiral ligands for asymmetric catalysis. nih.gov The 7-bromo position of this compound can be functionalized to introduce phosphine, amine, or other coordinating groups. For example, a Buchwald-Hartwig amination could be used to introduce a chiral amine, or a lithium-halogen exchange followed by quenching with a chlorophosphine could install a phosphine group.

The resulting indole-based ligands can then be complexed with transition metals to form catalysts for a variety of organic transformations. The rigid indole scaffold can provide a well-defined chiral environment around the metal center, which is crucial for achieving high enantioselectivity in asymmetric reactions.

Intermediate in the Synthesis of Diverse Compound Libraries

In the field of drug discovery, the generation of compound libraries with high structural diversity is crucial for identifying new therapeutic agents. mdpi.com this compound is an excellent starting material for diversity-oriented synthesis due to its multiple, orthogonally reactive functional groups. nih.gov

The 7-bromo group can be used as a point of diversification through a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents. nih.gov In parallel, the 4-cyano group can be transformed into a variety of other functionalities, such as amides, carboxylic acids, amines, and tetrazoles.

This dual functionalization strategy allows for the rapid generation of a large number of structurally diverse indole derivatives from a single, common intermediate. These compound libraries can then be screened for biological activity against various therapeutic targets.

Table 2: Potential Transformations of the 4-Carbonitrile Group

Reaction Reagents Resulting Functional Group
Hydrolysis H3O+ or OH- Carboxylic acid
Reduction LiAlH4 or H2/catalyst Aminomethyl
Cycloaddition NaN3 Tetrazole

Scaffold for Chemical Probe Development (non-clinical)

The strategic positioning of bromo, ethyl, and cyano functional groups on the indole core of this compound makes it a versatile scaffold for the development of chemical probes in non-clinical research. Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. The development of such probes requires a molecular scaffold that allows for the systematic introduction of various functionalities to optimize binding affinity, selectivity, and other properties.

The indole nucleus itself is a well-established "privileged scaffold" in medicinal chemistry and chemical biology, forming the core of many natural products and synthetic molecules with diverse biological activities. news-medical.net This is due to its ability to mimic the structure of tryptophan and to participate in various non-covalent interactions with biological macromolecules.

The functional groups of this compound offer distinct opportunities for chemical modification in the design of chemical probes:

The Bromo Group: The bromine atom at the 7-position is a key functional handle for introducing molecular diversity. It can readily participate in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the attachment of a wide range of substituents, including aryl, heteroaryl, and alkyl groups. This versatility is crucial in the development of chemical probes, where a library of analogues is often synthesized to explore the structure-activity relationship (SAR) and to optimize the probe's properties. For instance, the bromo group can be replaced with a fluorescent dye, a biotin tag for affinity purification, or a photoreactive group for covalent labeling of the target protein.

The Cyano Group: The carbonitrile group at the 4-position can also be chemically manipulated. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring. These transformations introduce new functionalities that can interact with the biological target or serve as attachment points for other chemical moieties. The cyano group itself can act as a hydrogen bond acceptor, which can be important for binding to a target protein.

The Indole Nitrogen: The ethyl group at the 1-position of the indole nitrogen capably fills a lipophilic pocket in a protein's binding site. While the ethyl group itself is not readily modified, its presence influences the electronic properties of the indole ring and can be important for target recognition. In the broader context of indole-based scaffolds, the N1-position is a common site for modification to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

The combination of these functional groups on a rigid indole scaffold provides a three-dimensional framework that can be systematically decorated with different chemical groups to generate a library of compounds for screening against a biological target. The data from such screens can then be used to develop potent and selective chemical probes for studying the target's role in health and disease.

Table of Research Findings on Related Indole Scaffolds:

Indole ScaffoldApplicationKey Findings
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrileProtein Kinase InhibitorThe title compound was prepared by electrophilic aromatic substitution of 7-bromo-1-methyl-2-phenyl-1H-indole with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). mdpi.com
(R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indoleAnalgesic AgentThis compound emerged as the most potent analgesic agent in a series of novel indole derivatives. iajps.com
Cyano-substituted pyrrolo[1,2-a]quinolines and pyrrolo[2,1-a]isoquinolinesAnticancer AgentsSeveral new cyano-substituted derivatives were synthesized and evaluated for their anticancer activity, with the most potent compound showing a broad spectrum of antiproliferative activity. nih.gov
Indole-linked β-cyano-enonesSynthetic IntermediatesA catalyst-free dehydrogenative multicomponent reaction was developed for the one-pot synthesis of indole-linked β-cyano-enones. nih.gov

Future Research Directions and Perspectives

Exploration of Asymmetric Synthesis Routes for Chiral Analogues

The development of methods to produce enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry. For derivatives of 7-bromo-1-ethyl-1H-indole-4-carbonitrile, introducing chirality could unlock novel biological activities. Future research will likely focus on catalytic asymmetric synthesis to create such analogues.

Promising strategies include the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, chiral phosphoric acids have proven effective in catalyzing the asymmetric dearomatization of indoles, which can generate chiral indolenines or fused indolines. rsc.orgnih.gov This approach could be adapted to precursors of the target molecule to establish stereocenters with high enantioselectivity. nih.gov Another avenue involves the use of chiral isothiourea catalysts for asymmetric acylation reactions on N-aminoindole precursors, which has been successful in creating N-N axially chiral indole (B1671886) compounds. rsc.orgresearchgate.net Metal-free Brønsted acid-catalyzed transfer hydrogenations also present a viable route for the enantioselective reduction of indole derivatives to form optically active indolines under mild conditions. organic-chemistry.org

Catalysis StrategyCatalyst TypePotential Application for Chiral AnaloguesKey Advantages
Asymmetric Dearomatization Chiral Phosphoric Acids (CPAs)Creation of chiral indolenine or fused indoline (B122111) precursors. rsc.orgnih.govHigh enantioselectivity, organocatalytic. nih.gov
Asymmetric N-Acylation Chiral Isothiourea (ITU)Synthesis of N-N axially chiral indole derivatives from N-aminoindole precursors. rsc.orgBroad substrate scope, mild conditions. rsc.org
Transfer Hydrogenation Chiral Brønsted AcidsEnantioselective reduction of the indole core to produce optically active indolines. organic-chemistry.orgMetal-free, mild conditions, high yields. organic-chemistry.org

Development of Greener and More Sustainable Synthetic Methodologies

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. nih.gov The synthesis of this compound could be significantly improved by incorporating green chemistry principles.

Future research should explore methodologies that replace conventional, often harsh, synthetic conditions. tandfonline.comtandfonline.com This includes the use of greener solvents, such as ethanol (B145695) or water, and the development of catalyst-free multicomponent reactions that assemble the indole core in a single, efficient step. rsc.orgeurekaselect.com Microwave-assisted organic synthesis is another powerful technique that can dramatically reduce reaction times and improve yields for indole synthesis. tandfonline.comtandfonline.com These methods align with the 12 principles of green chemistry by improving energy efficiency and designing safer chemical processes. tandfonline.com The goal is to develop protocols that are not only environmentally benign but also cost-effective and efficient. nih.gov

Application of Flow Chemistry for Scalable Synthesis

For the large-scale production of this compound, continuous flow chemistry offers substantial advantages over traditional batch processing. researchgate.net Flow chemistry enhances safety, improves heat transfer, allows for precise control over reaction parameters, and facilitates seamless scalability. nih.gov

Future work could focus on translating the multi-step synthesis of this compound into a "telescoped" continuous flow process, where intermediates are generated and consumed in a sequential manner without isolation. rsc.org This approach has been successfully applied to complex heterocyclic systems, including the Fischer indole synthesis, leading to significant reductions in reaction times and increased productivity. nih.govnih.gov For example, reactions that take hours in batch can often be completed in minutes or even seconds in a heated, pressurized flow reactor. nih.gov This methodology is particularly attractive for industrial applications where efficiency, safety, and consistency are paramount. researchgate.net

ParameterBatch SynthesisFlow Chemistry Synthesis
Scalability Difficult, requires process redevelopment.Straightforward, by extending run time or using larger reactors. researchgate.net
Safety Higher risk due to large volumes of reagents and potential for thermal runaways.Enhanced safety due to small reaction volumes and superior heat control. nih.gov
Reaction Time Often hours to days.Typically seconds to minutes. nih.govnih.gov
Process Control Limited control over mixing and temperature gradients.Precise control over temperature, pressure, and residence time. nih.gov
Productivity Lower space-time yield.High productivity and space-time yield. nih.gov

Advanced Computational Design for Rational Synthesis and Reactivity Prediction

Computational chemistry provides powerful tools for designing synthetic routes and predicting chemical reactivity, thereby reducing the need for extensive empirical experimentation. acs.org For a molecule like this compound, computational methods can offer deep insights into its formation and potential transformations.

Future research can employ quantum mechanical calculations, such as Density Functional Theory (DFT), to model reaction mechanisms and predict transition state energies for various synthetic pathways. nih.gov This allows for the in silico screening of potential reactions to identify the most energetically favorable and efficient routes. acs.org Furthermore, computational studies can guide the design of new catalysts by predicting how modifications to a ligand's structure will influence reactivity and selectivity, as demonstrated in the C-H borylation of indoles. acs.org Such predictive models can accelerate the development of novel, highly optimized synthetic protocols for the target compound and its derivatives. nih.gov

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automation and high-throughput experimentation (HTE) has the potential to revolutionize the discovery and optimization of synthetic routes. drugtargetreview.com These platforms enable chemists to perform a massive number of experiments in parallel, rapidly screening variables such as catalysts, reagents, solvents, and temperatures. nih.gov

For the synthesis of this compound, an automated HTE platform could be used to quickly identify optimal conditions for key reaction steps. drugtargetreview.com By using miniaturized, nanoliter-scale reactions, these systems drastically reduce reagent consumption and waste while generating large datasets on structure-reactivity relationships. nih.govscribd.com This data-rich approach not only accelerates the optimization of the current synthesis but also facilitates the rapid discovery of new reactions and the synthesis of compound libraries for biological screening. rsc.org The synergy between automated synthesis and HTE represents a paradigm shift toward more efficient and data-driven chemical research. drugtargetreview.comnih.gov

Q & A

Q. Basic

  • IR Spectroscopy : Detect –CN (2,204 cm⁻¹) and –NH₂ (3,464 cm⁻¹) stretches .
  • NMR : Key signals include aromatic protons (δ 7.2–8.4 ppm in ¹H NMR) and quaternary carbons adjacent to Br (δ ~132 ppm in ¹³C NMR) .
  • LCMS : Confirm molecular ion peaks (e.g., [M]⁻ at m/z 277 in ).

How do substituents affect molecular conformation and crystal packing in brominated indoles?

Advanced
Crystallographic studies reveal that steric effects from substituents (e.g., ethyl vs. methyl groups) influence dihedral angles between indole and aryl rings. For example, a 58.85° angle in 1-(4-bromophenyl)-2-methylindole contrasts with 80.91° in analogs with bulkier groups. Reduced π-π stacking in certain derivatives () suggests substituent-driven packing disruptions .

What are the recommended safety protocols for handling brominated indole derivatives?

Q. Basic

  • Use PPE: Nitrile gloves, lab coats, and eye protection.
  • Avoid inhalation/contact: Work in fume hoods; store in inert atmospheres (Ar/N₂).
  • Spill management: Neutralize with sand/vermiculite, dispose as hazardous waste .

How can researchers address discrepancies in reported biological activities of brominated indoles?

Q. Advanced

  • Standardize assays : Use consistent cell lines (e.g., MCF-7, A549) and controls (doxorubicin).
  • Validate purity : HPLC/MS to confirm compound integrity (e.g., >98% purity in ).
  • Control variables : Document solvent (DMSO concentration ≤0.1%) and incubation times (48 hours in ) .

What are the typical applications of brominated indole derivatives in medicinal chemistry?

Basic
These compounds are explored as:

  • Anticancer agents : Cytotoxicity via tubulin inhibition (IC₅₀ values in µM range) .
  • Antiviral leads : Structural analogs (e.g., 4-methoxyindole-3-carbonitrile) target viral proteases .

What strategies optimize the cytotoxic activity of brominated indoles?

Q. Advanced

  • Substituent tuning : Introduce electron-withdrawing groups (e.g., –Br, –CN) to enhance binding.
  • Hybrid scaffolds : Combine indole with chromene (e.g., compound 4j, IC₅₀ = 439 nM) for synergistic effects .

How do solvent and catalyst choices influence multi-component reaction efficiency?

Q. Basic

  • Solvent : Water or ethanol improves green synthesis (e.g., 81% yield in aqueous media, ).
  • Catalysts : Piperidine or K₂CO₃ accelerates Knoevenagel condensations in chromene synthesis .

How do molecular dynamics simulations (MDS) elucidate brominated indole-target interactions?

Advanced
MDS (50 ns simulations) assess ligand-protein complex stability. Parameters like RMSD (<2 Å) and hydrogen bond persistence (e.g., with tubulin’s Asp177) validate binding modes. For example, compound 4c shows stable interactions comparable to crolibulin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.